5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-3-2-4-6-8-9-7(11)10(5)6/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJANSQSQQBYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NNC(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291131 | |
| Record name | 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-18-5 | |
| Record name | s-Triazolo[4, 5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Chloro-6-Methylpyridine with Semicarbazide
The most widely documented method involves the reaction of 2-chloro-6-methylpyridine with semicarbazide under reflux conditions. This one-step procedure, adapted from patented protocols, proceeds via nucleophilic substitution followed by intramolecular cyclization.
- Combine 2-chloro-6-methylpyridine (1.0 equiv) and semicarbazide (1.2 equiv) in a high-boiling solvent (e.g., xylene or acetonitrile).
- Reflux the mixture at 120–140°C for 24 hours under inert atmosphere.
- Cool the reaction mixture, filter the precipitated product, and recrystallize from ethanol.
Key Observations :
Condensation of 2-Hydrazino-6-Methylpyridine with Urea
An alternative route utilizes 2-hydrazino-6-methylpyridine and urea under thermal conditions. This method, while less commonly employed, avoids halogenated precursors.
- Heat 2-hydrazino-6-methylpyridine (1.0 equiv) and urea (1.5 equiv) in ethanol at 80°C for 12 hours.
- Quench the reaction with ice water, extract with dichloromethane, and purify via column chromatography.
Key Observations :
- Yields are moderate (~50–60%) compared to the chloro-pyridine route.
- This method is advantageous for laboratories lacking access to chlorinated pyridine derivatives.
Reaction Mechanisms and Intermediate Analysis
Urea-Mediated Cyclization
Urea acts as both a nucleophile and a dehydrating agent. The hydrazine group in 2-hydrazino-6-methylpyridine reacts with urea’s carbonyl carbon, followed by cyclodehydration to form the triazolo ring.
Optimization of Reaction Conditions
Solvent Selection
| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Xylene | 140 | 75–80 | 24 |
| Acetonitrile | 82 | 65–70 | 24 |
| Dibutyl Ether | 142 | 70–75 | 24 |
Data adapted from highlights xylene as the optimal solvent due to its high boiling point and inertness.
Comparative Analysis of Synthetic Methods
The semicarbazide method is preferred for large-scale synthesis due to higher yields and simpler purification.
Chemical Reactions Analysis
Types of Reactions
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Hydrogen gas in the presence of a palladium catalyst.
Nucleophiles: Various amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It may be used in the development of new materials with specific properties, such as light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antiviral or antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Substituents
Sulfonamide derivatives of triazolopyridinones are notable for their antimalarial activity. Key examples include:
Key Findings :
Trazodone and Serotonin Receptor Ligands
Trazodone derivatives feature a propyl linker connecting the triazolopyridinone core to a piperazine group, enabling 5-HT1A/5-HT2A receptor antagonism:
Key Findings :
Halogenated and Alkyl-Substituted Derivatives
Halogenation or alkylation at specific positions modulates physicochemical and biological properties:
Key Findings :
Antiproliferative Triazolopyridines
Derivatives synthesized via multicomponent reactions exhibit antiproliferative activity:
| Compound Name | Substituents | Molecular Formula | IC₅₀ (µM) | Cancer Cell Line Tested | Reference |
|---|---|---|---|---|---|
| 4a–n series | Varied aromatic aldehydes | C₁₅H₁₂N₄O₂ | 2.5–15 | Breast (MCF-7) |
Key Findings :
- Electron-withdrawing groups (e.g., nitro, chloro) on the aromatic aldehyde enhance cytotoxicity .
Biological Activity
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS No. 4926-18-5) is a heterocyclic compound that belongs to the class of triazolopyridines. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol |
| CAS Number | 4926-18-5 |
| Structure | Chemical Structure |
Synthesis Methods
The synthesis of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves cyclization reactions using 2-pyridyl-substituted amidines with oxidizing agents such as sodium hypochlorite or manganese dioxide. The yield from these reactions can vary, with reported yields around 33% for certain synthetic routes .
Antiviral and Antimicrobial Properties
Research indicates that 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits significant antiviral and antimicrobial activities. It has been studied for its effects on various biological pathways:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in viral replication or bacterial growth. For instance, it has been shown to interact with molecular targets that are critical for the survival of pathogens .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the growth of several bacterial strains and viruses, suggesting its potential as a therapeutic agent in infectious diseases.
Cytotoxicity and Cancer Research
5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has also been investigated for its cytotoxic properties against cancer cell lines:
- Cytotoxic Activity : Studies have revealed that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation. For example, it has been shown to exhibit significant cytotoxicity against Jurkat T cells and other cancer cell lines with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the triazole ring influences the compound's biological activity. Modifications at different positions have led to variations in potency against cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]quinoxaline | Antiviral and antimicrobial | Known for broad-spectrum activity |
| [1,2,4]Triazolo[4,3-a]pyrazine | Potential c-Met kinase inhibitors | Targeted cancer therapy applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
